molecular formula C13H17ClN2O2 B2546868 ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride CAS No. 53590-32-2

ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride

Cat. No.: B2546868
CAS No.: 53590-32-2
M. Wt: 268.74
InChI Key: IFEACTYGIRVSQK-UHFFFAOYSA-N
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Description

Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is a synthetic indole derivative characterized by a substituted tryptamine backbone. Its structure includes:

  • Ethyl carboxylate group at position 2 of the indole ring, enhancing lipophilicity compared to carboxylic acid analogs.
  • 2-Aminoethyl substituent at position 3, which may confer receptor-binding properties akin to endogenous neurotransmitters like serotonin.
  • Hydrochloride salt, improving aqueous solubility and stability for experimental handling.

Properties

IUPAC Name

ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-2-17-13(16)12-10(7-8-14)9-5-3-4-6-11(9)15-12;/h3-6,15H,2,7-8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFEACTYGIRVSQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride typically involves several steps. One common method includes the reaction of indole-2-carboxylic acid with ethyl chloroformate to form ethyl indole-2-carboxylate. This intermediate is then reacted with 2-aminoethylamine to produce the desired compound. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology :
    • The compound has shown promise in neuropharmacological studies, where it may interact with neurotransmitter systems, potentially influencing mood and cognitive functions. Its structural similarity to known psychoactive substances suggests it could modulate serotonin or dopamine pathways.
  • Anticancer Activity :
    • Preliminary studies indicate that ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride may exhibit antitumor properties. Research has demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting a mechanism that warrants further investigation .
  • Antimicrobial Properties :
    • There are indications that this compound may possess antimicrobial activity, which could be explored for developing new antibiotics or antifungal agents. The presence of the indole moiety is often associated with biological activities against pathogens .

Synthesis and Derivatives

The synthesis of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Step 1 : Formation of the indole core through cyclization reactions.
  • Step 2 : Introduction of the aminoethyl side chain via alkylation.
  • Step 3 : Carboxylation to form the final ester product.

Each step requires optimization for yield and purity, emphasizing the importance of reaction conditions and reagents used.

Case Study 1: Neuropharmacological Effects

A study focused on the interaction of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride with serotonin receptors demonstrated significant binding affinity, indicating potential as an antidepressant or anxiolytic agent. The results suggest that further clinical trials could be warranted to assess efficacy in human subjects .

Case Study 2: Anticancer Activity

In vitro evaluations conducted by the National Cancer Institute (NCI) revealed that this compound exhibited a mean growth inhibition rate against cancer cell lines, suggesting it may serve as a lead compound for developing new anticancer therapies .

Mechanism of Action

The mechanism of action of ethyl3-(2-aminoethyl)-1H-indole-2-carboxylatehydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to receptors in the central nervous system, similar to other indole derivatives. This binding can modulate neurotransmitter release and influence various signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to indole derivatives with analogous substitutions, focusing on functional groups, physicochemical properties, and inferred biological activity.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Indole Positions) Molecular Weight (Est.) Key Properties
Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate HCl 2: Ethyl carboxylate; 3: 2-aminoethyl ~280 g/mol High solubility (HCl salt), moderate lipophilicity
5-Methoxytryptamine 5: Methoxy; 3: 2-aminoethyl ~204 g/mol Increased serotonin receptor affinity due to methoxy group
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 2: Carboxylic acid; 3: Methyl; 7: Cl ~225 g/mol Acidic, lower solubility in neutral pH
7-Benzyloxytryptamine 7: Benzyloxy; 3: 2-aminoethyl ~296 g/mol High lipophilicity (benzyloxy group), potential CNS penetration

Key Findings:

Substituent Effects on Solubility: The hydrochloride salt of the target compound enhances solubility compared to free-base tryptamines (e.g., 5-Methoxytryptamine) . Carboxylic acid derivatives (e.g., 7-Chloro-3-methyl-1H-indole-2-carboxylic acid) exhibit pH-dependent solubility, limiting utility in non-acidic environments .

Lipophilicity and Bioavailability: The ethyl carboxylate group in the target compound offers intermediate lipophilicity, balancing solubility and membrane permeability.

Receptor Interactions: Methoxy and aminoethyl groups in analogs like 5-Methoxytryptamine are associated with serotonin receptor modulation . The aminoethyl group in the target compound may similarly interact with neurotransmitter receptors, though specific affinity data are unavailable.

Research Implications and Limitations

  • Structural Insights : The compound’s design combines features of tryptamine (neurotransmitter-like backbone) and ester-functionalized indoles (stability for synthetic handling).
  • Gaps in Data: No direct pharmacological or crystallographic studies on the compound are cited in the evidence. Comparisons rely on structural extrapolation from analogs .
  • Synthetic Utility : The ethyl carboxylate group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced activity.

Biological Activity

Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Structural Characteristics

Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride features an indole ring system with an aminoethyl side chain at the third position and a carboxylate ester group. This structural configuration is crucial as it influences the compound's interactions with biological targets.

Property Details
Molecular Formula C12H14ClN2O2
Molecular Weight 250.71 g/mol
Structural Features Indole core, aminoethyl substitution

The biological activity of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride is primarily attributed to its interaction with various receptors and enzymes:

  • Receptor Binding : The compound has been shown to bind with high affinity to sigma receptors, which are implicated in neuroprotection and modulation of neurotransmitter systems .
  • Antiviral Activity : Similar indole derivatives have demonstrated inhibitory effects against viruses such as influenza A, suggesting potential antiviral applications.
  • Anticancer Properties : Research indicates that compounds with an indole structure can exhibit cytotoxic effects against various cancer cell lines, making them candidates for cancer therapy.

Biological Activities

The compound exhibits a range of biological activities:

  • Antimicrobial Effects : Ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride has shown activity against bacterial and fungal strains.
  • Neuropharmacological Effects : Its interaction with sigma receptors suggests potential applications in treating neurodegenerative disorders and pain management .
  • Antioxidant Activity : The compound may also function as an antioxidant, protecting cells from oxidative stress.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related indole derivatives, providing insights into the potential efficacy of ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride:

  • Antiviral Activity Study :
    • A study assessed the inhibitory effects of various indole derivatives on viral replication. Compounds similar to ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate exhibited IC50 values ranging from 10.06 to 15.70 μM against integrase strands, indicating promising antiviral properties .
  • Cytotoxicity Assessment :
    • In vitro assays demonstrated that indole derivatives could significantly reduce cell viability in cancer cell lines, highlighting their potential as anticancer agents .
  • Neuroprotective Effects :
    • Research focusing on sigma receptor ligands revealed that certain indole derivatives could enhance neuronal survival under stress conditions, suggesting therapeutic implications for neurodegenerative diseases .

Summary of Biological Activities

Activity Type Description Reference
AntiviralInhibitory effects on viral replication
AnticancerCytotoxic effects on cancer cell lines
NeuropharmacologicalModulation of sigma receptors for neuroprotection
AntimicrobialActivity against bacterial and fungal strains

Q & A

Q. What are the recommended synthetic routes for ethyl 3-(2-aminoethyl)-1H-indole-2-carboxylate hydrochloride?

The synthesis typically involves functionalizing the indole core at positions 2 and 3. A common approach is to start with an indole-2-carboxylate ester and introduce the 2-aminoethyl group via alkylation or condensation. For example:

  • Step 1 : Ethyl indole-2-carboxylate is reacted with a bromoethylamine derivative in the presence of a base (e.g., K₂CO₃) to introduce the 2-aminoethyl group .
  • Step 2 : The product is treated with HCl to form the hydrochloride salt.
    Key Considerations : Optimize reaction time and temperature to minimize side reactions (e.g., over-alkylation). Purification via column chromatography or recrystallization is critical for isolating the hydrochloride salt .

Q. Which spectroscopic techniques are essential for characterizing this compound?

A combination of methods is required:

Technique Purpose Reference Data
¹H/¹³C NMR Confirm indole core, ester group, and aminoethyl substituentsCompare with indole-2-carboxylate derivatives .
Mass Spectrometry (MS) Verify molecular weight (e.g., [M+H]⁺ for C₁₃H₁₅N₂O₂·HCl: ~282.7 g/mol)Use high-resolution MS for isotopic pattern matching .
IR Spectroscopy Identify ester C=O (~1700 cm⁻¹) and NH₂ bands (~3300 cm⁻¹)Cross-reference with indole derivatives .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coat, goggles, and N95 mask to avoid inhalation or skin contact .
  • Waste Disposal : Classify as hazardous organic waste; neutralize with a weak base before disposal .
  • Emergency Measures : Use absorbent materials for spills and rinse exposed skin with water for 15 minutes .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what challenges arise?

  • Method : Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) .
  • Challenges :
    • The hydrochloride salt may form hydrates or polymorphs, complicating unit cell determination.
    • The aminoethyl group’s flexibility can lead to disorder; use restraints during refinement .
  • Example : Similar indole derivatives require low-temperature (100 K) data collection to reduce thermal motion artifacts .

Q. What mechanistic insights explain side reactions during synthesis?

  • Issue : Competing alkylation at the indole N1 position.
  • Solution :
    • Use bulky bases (e.g., DBU) to deprotonate the 3-position selectively.
    • Monitor reaction progress with TLC or HPLC to detect byproducts early .
  • Computational Support : DFT calculations can predict reactivity at different indole positions, guiding synthetic optimization .

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Root Causes : Polymorphism, residual solvents, or salt form variability.
  • Resolution Strategies :
    • Perform DSC/TGA to assess thermal behavior and hydrate formation .
    • Compare NMR data in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent effects .
  • Case Study : Indole-5-carboxylic acid derivatives show mp variations of ±5°C due to hydration ; similar principles apply here.

Q. What methodologies evaluate the compound’s biological activity, given its structural features?

  • Target Screening : Test affinity for serotonin receptors (5-HT) or kinases, as aminoethyl-indole derivatives are common pharmacophores .
  • Assays :
    • In vitro : Radioligand binding assays (e.g., 5-HT₂A receptor).
    • In silico : Molecular docking to predict binding modes using indole scaffolds as templates .
  • Data Interpretation : Correlate substituent electronic effects (e.g., ester vs. carboxylic acid) with activity trends .

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